molecular formula C24H23ClN4 B11217370 4-(azepan-1-yl)-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-(azepan-1-yl)-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11217370
M. Wt: 402.9 g/mol
InChI Key: RPCUDYKUKKOQBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core

Preparation Methods

The synthesis of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorophenyl and phenyl derivatives with pyrrolo[2,3-d]pyrimidine intermediates. The reaction conditions often involve the use of strong bases and high temperatures to facilitate the cyclization and formation of the azepane ring . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE involves its interaction with protein kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity. This inhibition disrupts the phosphorylation of downstream targets, affecting various cellular pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE can be compared with other pyrrolo[2,3-d]pyrimidine derivatives:

The uniqueness of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE lies in its specific structural features that confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C24H23ClN4

Molecular Weight

402.9 g/mol

IUPAC Name

4-(azepan-1-yl)-7-(4-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C24H23ClN4/c25-19-10-12-20(13-11-19)29-16-21(18-8-4-3-5-9-18)22-23(26-17-27-24(22)29)28-14-6-1-2-7-15-28/h3-5,8-13,16-17H,1-2,6-7,14-15H2

InChI Key

RPCUDYKUKKOQBZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.